

Spectroscopic Data Analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxy-3-methylpyridine-2-carbonitrile

Cat. No.: B1438620

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Hydroxy-3-methylpyridine-2-carbonitrile** (CAS: 228867-86-5), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed predictive analysis. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Features

5-Hydroxy-3-methylpyridine-2-carbonitrile possesses a unique combination of functional groups on a pyridine core, each contributing distinct signatures to its spectroscopic profile. Understanding these contributions is key to confirming the molecule's identity and purity.

Molecular Formula: C₇H₆N₂O^[1] Molecular Weight: 134.14 g/mol ^[1] Predicted Physical Appearance: Light yellow to yellow solid^[1]

The key structural features influencing the spectra are:

- A pyridine ring, an aromatic heterocycle.

- A hydroxyl (-OH) group at position 5.
- A methyl (-CH₃) group at position 3.
- A nitrile (-C≡N) group at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **5-Hydroxy-3-methylpyridine-2-carbonitrile**, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will influence the chemical shift of the exchangeable hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for **5-Hydroxy-3-methylpyridine-2-carbonitrile**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Pyridine-H (H4)	~7.0-7.5	Doublet (d)	1H	Coupled to H6.
Pyridine-H (H6)	~8.0-8.5	Doublet (d)	1H	Coupled to H4.
Methyl-H (-CH ₃)	~2.3-2.6	Singlet (s)	3H	No adjacent protons to couple with. Based on similar compounds like 3-amino-5-methylpyridine-2-carbonitrile where the methyl protons appear at 2.34 ppm. [2]
Hydroxyl-H (-OH)	Variable (e.g., 5.0-10.0)	Broad Singlet (br s)	1H	Chemical shift is concentration and solvent dependent; will exchange with D ₂ O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all seven carbon atoms in the molecule, with their chemical shifts being influenced by their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Hydroxy-3-methylpyridine-2-carbonitrile**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2-CN	~115-120	The nitrile carbon is relatively deshielded.
C3-CH ₃	~130-140	Attached to the methyl group.
C4	~120-130	Aromatic CH.
C5-OH	~150-160	Attached to the electron-donating hydroxyl group, leading to downfield shift.
C6	~140-150	Aromatic CH, deshielded by the ring nitrogen.
-CH ₃	~15-20	Typical chemical shift for a methyl group on an aromatic ring.
-C≡N	~115-125	Nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Hydroxy-3-methylpyridine-2-carbonitrile** is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for **5-Hydroxy-3-methylpyridine-2-carbonitrile**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (hydroxyl)	3200-3600	Broad	The broadness is due to hydrogen bonding.
C-H stretch (aromatic)	3000-3100	Medium	
C-H stretch (methyl)	2850-3000	Medium	
C≡N stretch (nitrile)	2220-2260	Strong, sharp	This is a very characteristic peak for nitriles. For 3-amino-5-methylpyridine-2-carbonitrile, this peak is observed at 2216 cm ⁻¹ . ^[2]
C=C/C=N stretch (aromatic ring)	1400-1600	Medium to Strong	Multiple bands are expected in this region, characteristic of the pyridine ring.
C-O stretch (hydroxyl)	1200-1300	Strong	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Hydroxy-3-methylpyridine-2-carbonitrile**, electron ionization (EI) or electrospray ionization (ESI) could be used.

- Molecular Ion (M⁺): The most important peak would be the molecular ion peak. With a molecular weight of 134.14 g/mol, a peak at m/z = 134 would be expected in EI-MS, and a peak at m/z = 135 ([M+H]⁺) would be expected in ESI-MS (positive ion mode).
- Fragmentation Pattern: Common fragmentation pathways could involve the loss of small molecules such as CO, HCN, or radicals like •CH₃. The stability of the pyridine ring would likely result in it being a prominent fragment.

Experimental Protocols

To obtain the actual spectroscopic data for **5-Hydroxy-3-methylpyridine-2-carbonitrile**, the following standard protocols should be followed.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The predictive spectroscopic data and standardized protocols outlined in this guide provide a solid foundation for researchers working with **5-Hydroxy-3-methylpyridine-2-carbonitrile**. By understanding the expected NMR, IR, and MS signatures, scientists can confidently verify the synthesis of this compound and proceed with their research and development activities. The provided workflows ensure that high-quality, reproducible data is obtained, upholding the principles of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 228867-86-5 CAS MSDS (5-Hydroxy-3-methylpyridine-2-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Data Analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438620#spectroscopic-data-nmr-ir-ms-for-5-hydroxy-3-methylpyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com